molecular formula C14H21N3O2 B153351 tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate CAS No. 182416-05-3

tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate

Cat. No.: B153351
CAS No.: 182416-05-3
M. Wt: 263.34 g/mol
InChI Key: ISNSIRJTXRMJAP-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate, also known as TB4PC, is a synthetic compound used in scientific research and in the laboratory. It is a versatile reagent that is used in a number of chemical reactions. It is a piperidine derivative and is part of the pyrimidine family of compounds. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. TB4PC has a wide range of applications in the laboratory, including in the synthesis of peptides, nucleosides, and other compounds. It is also used in the synthesis of inhibitors and in the purification of proteins.

Scientific Research Applications

Synthesis of N-Heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This method provides general access to a wide range of structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines, which are fundamental structural motifs in numerous natural products and therapeutically relevant compounds (R. Philip et al., 2020).

Synthetic Routes of Vandetanib

The synthesis of vandetanib, a therapeutic agent, involves various steps including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution. tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate plays a critical role in these synthetic routes, showcasing its significance in the development of pharmaceuticals with higher yield and commercial value (W. Mi, 2015).

Synthesis of Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones

The pyranopyrimidine core is crucial for medicinal and pharmaceutical applications due to its broad synthetic utility and bioavailability. Research emphasizes the role of hybrid catalysts in the synthesis of substituted pyranopyrimidines, highlighting the importance of tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate in developing structurally complex and biologically significant molecules (Mehul P. Parmar et al., 2023).

Optoelectronic Materials Development

Quinazolines and pyrimidines, including this compound, are vital for the creation of novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, exhibit significant potential for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties (G. Lipunova et al., 2018).

Properties

IUPAC Name

tert-butyl 4-pyrimidin-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-5-11(6-10-17)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNSIRJTXRMJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592839
Record name tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182416-05-3
Record name tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

490 mg of the compound of step 2 of Example 25 was dissolved in 10 ml of ethanol, 100 mg of 10% palladium carbon was added, then the resultant mixture was agitated under hydrogen gas for 2 days. The catalyst was filtered out, the ethanol was distilled off, and the residue was refined with silica gel column chromatography (hexane:ethyl acetate=1:1) to obtain the above-referenced compound in an amount of 160 mg (yield of 33%).
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step Three

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